2-ヒドロキシ-6-メトキシ安息香酸メチル

概要

説明

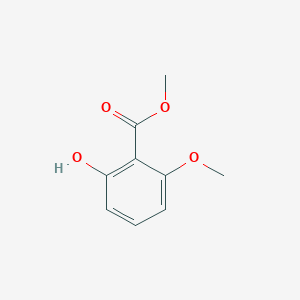

Methyl 2-hydroxy-6-methoxybenzoate, also known as methyl 6-methoxysalicylate, is an organic compound with the molecular formula C9H10O4. It is a derivative of salicylic acid and is characterized by the presence of a methoxy group at the 6-position and a hydroxyl group at the 2-position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

科学的研究の応用

Methyl 2-hydroxy-6-methoxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with analgesic and anti-inflammatory effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

作用機序

Biochemical Pathways

It has been used in the synthesis of bioactive natural products , suggesting that it may interact with various biochemical pathways

Result of Action

It has been used in the synthesis of bioactive natural products , suggesting that it may have significant molecular and cellular effects

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-6-methoxybenzoate can be synthesized through the esterification of 2-hydroxy-6-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-6-methoxybenzoate involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

Methyl 2-hydroxy-6-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

Oxidation: 2-hydroxy-6-methoxybenzoic acid or 2-hydroxy-6-methoxybenzaldehyde.

Reduction: Methyl 2-hydroxy-6-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Methyl 2-hydroxy-6-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.

Methyl 2,6-dihydroxybenzoate: Contains two hydroxyl groups instead of one hydroxyl and one methoxy group.

Methyl 2-methoxybenzoate: Lacks the hydroxyl group present in methyl 2-hydroxy-6-methoxybenzoate.

Uniqueness

Methyl 2-hydroxy-6-methoxybenzoate is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties

生物活性

Methyl 2-hydroxy-6-methoxybenzoate, also known as methyl 6-methoxysalicylate, is an organic compound with the molecular formula C₉H₁₀O₄. This compound is notable for its unique structure, which includes a hydroxyl group at the 2-position and a methoxy group at the 6-position of the benzene ring. Its biological activities have garnered significant research interest, particularly in the fields of agriculture and pharmacology.

Methyl 2-hydroxy-6-methoxybenzoate is characterized by its aromatic properties and solubility in organic solvents. It undergoes various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity. The compound has been studied for its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development and agricultural applications.

Biological Activities

Research indicates that methyl 2-hydroxy-6-methoxybenzoate exhibits several notable biological activities:

- Antimicrobial Properties : This compound has shown effectiveness against various microbial strains, suggesting potential applications in antimicrobial formulations.

- Antifeedant Activity : Studies have demonstrated that methyl 2-hydroxy-6-methoxybenzoate possesses antifeedant properties against pests such as the pine weevil (Hylobius abietis), which is significant for pest management in forestry .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may exhibit anti-inflammatory activity, making it a potential candidate for therapeutic applications in inflammatory diseases.

Antifeedant Activity

A study conducted by Legrand et al. (2013) evaluated the antifeedant effects of various methyl hydroxy-methoxybenzoates on adult pine weevils. Among the tested compounds, methyl 2-hydroxy-6-methoxybenzoate demonstrated significant antifeedant activity, indicating its potential use in protecting conifer seedlings from pest damage .

| Compound | Antifeedant Activity (Scale: 0-5) |

|---|---|

| Methyl 2-hydroxy-3-methoxybenzoate | 5 |

| Methyl 2-hydroxy-6-methoxybenzoate | 4 |

| Methyl 3-hydroxy-4-methoxybenzoate | 3 |

| Methyl salicylate | 1 |

Antimicrobial Studies

In another study focused on antimicrobial properties, methyl 2-hydroxy-6-methoxybenzoate was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited moderate antibacterial activity, which could be beneficial for formulating new antimicrobial agents.

Synthesis and Applications

Methyl 2-hydroxy-6-methoxybenzoate can be synthesized through esterification processes involving salicylic acid derivatives. Its synthesis opens avenues for creating bioactive natural products and exploring its utility in pharmaceuticals and agrochemicals .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Potential use in anti-inflammatory and analgesic drugs |

| Agriculture | Effective as an antifeedant in pest control strategies |

| Research | Used as an intermediate in synthesizing other bioactive compounds |

特性

IUPAC Name |

methyl 2-hydroxy-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJIMTHQIPOSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335771 | |

| Record name | Methyl 2-hydroxy-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22833-69-8 | |

| Record name | Methyl 2-hydroxy-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of methyl 2-hydroxy-6-methoxybenzoate in Securidaca longipedunculata?

A1: While methyl salicylate is identified as the primary volatile component in the root bark of Securidaca longipedunculata [], methyl 2-hydroxy-6-methoxybenzoate is found as a minor constituent. Its presence, along with its benzyl analogue, contradicts previous reports on the composition of the plant's extracts []. Furthermore, this compound, isolated alongside other constituents, did not exhibit antibacterial or antifungal activity against the tested microorganisms, unlike other compounds found in the plant [].

Q2: How does the activity of methyl 2-hydroxy-6-methoxybenzoate compare to other compounds isolated from Securidaca longipedunculata?

A2: In studies focusing on the antiplasmodial activity of Securidaca longipedunculata extracts, methyl 2-hydroxy-6-methoxybenzoate did not display significant activity []. This contrasts with other isolated compounds, such as 2,3,4,5-tetramethoxybenzophenone and 4-hydroxy-2,3-dimethoxybenzophenone, which exhibited notable in vitro antiplasmodial activity []. This suggests that the structural differences between these compounds significantly impact their biological activity.

Q3: Are there future research directions for methyl 2-hydroxy-6-methoxybenzoate derived from Securidaca longipedunculata?

A3: Although methyl 2-hydroxy-6-methoxybenzoate did not exhibit significant biological activity in the cited studies [, ], further research could explore potential synergistic effects with other compounds from Securidaca longipedunculata. Additionally, investigating its role in the plant itself, beyond its antimicrobial or antiplasmodial potential, could provide a more comprehensive understanding of its significance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。